2-Phthalimidoethanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

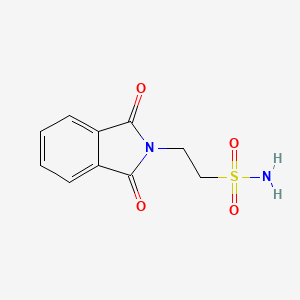

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2,(H2,11,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVSGSRXJIQTLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196172 |

Source

|

| Record name | 2-Phthalimidoethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4443-23-6 |

Source

|

| Record name | 2-Phthalimidoethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4443-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phthalimidoethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Phthalimidoethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Phthalimidoethanesulfonamide (CAS No. 4443-23-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with standardized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H10N2O4S | ECHEMI[1] |

| Molecular Weight | 254.26 g/mol | ECHEMI[1] |

| Exact Mass | 254.036 g/mol | ECHEMI[1] |

| Density | 1.542 g/cm³ | ECHEMI[1] |

| Boiling Point | 476.7°C at 760 mmHg | ECHEMI[1] |

| Flash Point | 242.1°C | ECHEMI[1] |

| Refractive Index | 1.645 | ECHEMI[1] |

| XLogP3 (Computed) | 1.29010 | ECHEMI[1] |

| Topological Polar Surface Area | 106 Ų | ECHEMI[1] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 5 | ECHEMI[1] |

| Rotatable Bond Count | 3 | ECHEMI[1] |

Table 2: Experimental Physicochemical Properties

| Property | Value |

| Melting Point | Data not available in cited literature |

| Solubility | Data not available in cited literature |

| pKa | Data not available in cited literature |

Experimental Protocols

Given the absence of specific published methods for this compound, the following section details generalized, standard experimental protocols for the determination of melting point, solubility, and pKa for solid organic compounds and sulfonamides.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Melting Range Determination: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its behavior in biological systems.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents should be used, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.

-

Sample Preparation: A precise amount of the compound (e.g., 1-5 mg) is weighed and placed into a series of small test tubes or vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate vial containing the compound.

-

Equilibration: The mixtures are agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution. The samples are then allowed to equilibrate, often at a controlled temperature.

-

Observation and Quantification: A visual observation is made to determine if the compound has completely dissolved. For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per volume (e.g., mg/mL) or molarity.

pKa Determination for Sulfonamides (UV-Metric Titration)

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a compound at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Solution Preparation: A stock solution of the sulfonamide is prepared in a suitable solvent (e.g., methanol or DMSO, if sparingly soluble in water). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.

-

Spectrophotometric Analysis: Small aliquots of the stock solution are added to each buffer solution. The UV-Vis absorbance spectrum of the compound in each buffer is recorded. The sulfonamide and its ionized form will exhibit different absorbance spectra.

-

Data Analysis: The absorbance at a specific wavelength where the difference between the ionized and non-ionized species is maximal is plotted against the pH of the buffer solutions.

-

pKa Calculation: The resulting titration curve is analyzed. The pKa is the pH at which the concentrations of the acidic and basic forms of the sulfonamide are equal. This corresponds to the inflection point of the sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity in a research and development setting.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are general and may require optimization for the specific compound of interest. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

In-Depth Technical Guide: 2-Phthalimidoethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phthalimidoethanesulfonamide, a molecule of interest in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, and a potential synthetic pathway.

Core Data Presentation

Table 1: Chemical Identity and Synonyms

| Identifier | Value |

| Chemical Name | 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide |

| CAS Number | 4443-23-6 |

| Molecular Formula | C₁₀H₁₀N₂O₄S |

| Synonyms | This compound; 2-(1,3-dioxoisoindol-2-yl)ethanesulfonamide; 2-(1,3-dioxo-2-isoindolinyl)ethanesulfonamide; 2-(1,3-diketoisoindolin-2-yl)ethanesulfonamide; 2H-Isoindole-2-ethanesulfonamide, 1,3-dihydro-1,3-dioxo- |

Table 2: Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 254.26 g/mol |

| Exact Mass | 254.03612798 u |

| Density | 1.542 g/cm³ |

| Boiling Point | 476.7 °C at 760 mmHg |

| Flash Point | 242.1 °C |

Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process, commencing from readily available starting materials. The pathway involves the protection of an amino group, followed by conversion to a sulfonyl chloride, and subsequent amination.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phthalimidoethanesulfonic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phthalic anhydride and taurine (2-aminoethanesulfonic acid).

-

Solvent: Add a suitable high-boiling solvent such as glacial acetic acid.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, 2-Phthalimidoethanesulfonic acid, is expected to precipitate.

-

Purification: Collect the solid by filtration, wash with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials, and dry under vacuum.

Step 2: Synthesis of 2-Phthalimidoethanesulfonyl Chloride

-

Reaction Setup: In a fume hood, suspend the dried 2-Phthalimidoethanesulfonic acid in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Chlorination: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the suspension at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

Work-up: Remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 2-Phthalimidoethanesulfonyl chloride can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-Phthalimidoethanesulfonyl chloride in an appropriate aprotic solvent like tetrahydrofuran (THF) or dioxane in a round-bottom flask cooled in an ice bath.

-

Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Reaction: Allow the reaction to proceed for several hours at low temperature, then let it warm to room temperature.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity of this compound. However, the phthalimide and sulfonamide moieties are present in a wide range of biologically active compounds. Phthalimide derivatives have been investigated for their anti-inflammatory, and other therapeutic properties. Sulfonamides are a well-known class of compounds with diverse pharmacological activities, including antimicrobial and carbonic anhydrase inhibitory effects. Further research is warranted to elucidate the potential biological profile of this compound.

Logical Relationship of Key Moieties

The structure of this compound incorporates two key functional groups that are often associated with biological activity. The logical relationship between these moieties and their potential contribution to the overall pharmacological profile is an important consideration for researchers in drug discovery.

Caption: Relationship of key functional moieties to potential bioactivity.

References

The Multifaceted Biological Activities of Sulfonamide-Phthalimide Hybrids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic amalgamation of sulfonamide and phthalimide pharmacophores has given rise to a compelling class of hybrid molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these hybrids, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual understanding.

Anticancer Activity

Sulfonamide-phthalimide hybrids have emerged as promising candidates in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Data Presentation: Anticancer Activity of Sulfonamide-Phthalimide Hybrids

| Compound/Hybrid Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Naphthalene-sulfonamide hybrids | MCF-7 (Breast) | IC50 | 3.01 µM (for STAT3 phosphorylation inhibition) | [1] |

| Sulfonamide-dithiocarbamate hybrids | UM-UC-3 (Bladder) | IC50 | 0.9 µM | |

| RT-112 (Bladder) | IC50 | 0.7 µM | ||

| RT4 (Bladder) | IC50 | 1.9 µM | ||

| T24 (Bladder) | IC50 | 2.6 µM | ||

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | GI50 | 7.2 ± 1.12 µM | [2] |

| MDA-MB231 (Breast) | GI50 | 4.62 ± 0.13 µM | [2] | |

| MCF-7 (Breast) | GI50 | 7.13 ± 0.13 µM | [2] |

Signaling Pathways in Anticancer Activity

IL-6/JAK2/STAT3 Signaling Pathway Inhibition:

Certain naphthalene-sulfonamide hybrids have been shown to inhibit the IL-6/JAK2/STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival. The proposed mechanism involves the inhibition of STAT3 phosphorylation, a key step in the activation of this pathway.

References

Potential Therapeutic Targets of 2-Phthalimidoethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"2-Phthalimidoethanesulfonamide" is a synthetic molecule incorporating both a phthalimide and a sulfonamide functional group. While direct pharmacological studies on this specific compound are limited in publicly available literature, its structural components are well-recognized pharmacophores present in numerous biologically active agents. This technical guide consolidates the potential therapeutic applications of "this compound" by extrapolating from the established activities of structurally related phthalimide and sulfonamide derivatives. The primary focus will be on its potential as an anti-inflammatory and anti-cancer agent, detailing plausible mechanisms of action, relevant signaling pathways, and established experimental protocols for evaluation.

Introduction to Phthalimide and Sulfonamide Derivatives

The phthalimide moiety, a bicyclic aromatic imide, is a key structural feature in a variety of therapeutic agents. The most notable example is thalidomide and its analogs (lenalidomide and pomalidomide), which exhibit potent immunomodulatory and anti-angiogenic properties. The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, famously known for its antibacterial activity, but also found in drugs with diuretic, anticonvulsant, and anti-cancer properties. The combination of these two pharmacophores in "this compound" suggests a potential for synergistic or unique biological activities.

Potential as an Anti-inflammatory Agent

Chronic inflammation is a key contributor to a wide range of diseases. Derivatives of phthalimide and sulfonamides have demonstrated significant anti-inflammatory effects through various mechanisms.

Proposed Mechanism of Action

The anti-inflammatory potential of "this compound" is likely mediated through the inhibition of key inflammatory pathways. Structurally similar compounds have been shown to modulate the production of pro-inflammatory cytokines and enzymes.

A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs.

Another significant target is Tumor Necrosis Factor-alpha (TNF-α) , a pro-inflammatory cytokine that plays a central role in systemic inflammation. Many phthalimide derivatives, including thalidomide, are known to be potent inhibitors of TNF-α production.

Signaling Pathways

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.

TNF-α binds to its receptor (TNFR1), leading to the recruitment of a series of adaptor proteins, including TRADD and TRAF2. This complex then activates downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the expression of inflammatory genes.

Quantitative Data from Structurally Related Compounds

The following table summarizes the anti-inflammatory activity of various phthalimide and sulfonamide derivatives. It is important to note that these values are for related compounds and not for "this compound" itself.

| Compound Class | Assay | Target/Cell Line | IC₅₀ / ED₅₀ | Reference |

| N-Phenyl-phthalimide sulfonamides | LPS-induced neutrophil recruitment in mice | In vivo | ED₅₀ = 2.5 mg/kg | [1] |

| Phthalimide derivatives | LPS-stimulated NO production | RAW264.7 macrophages | IC₅₀ = 8.7 µg/mL | [2] |

| N-Arylphthalimides | Carrageenan-induced paw edema in mice | In vivo | Similar to ibuprofen at 250 mg/kg | [3] |

| Phthalimide-hydrazone derivatives | In vitro anti-inflammatory | COX-2 inhibition | 32% decrease | [4] |

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. Determine the ED₅₀ value.

Potential as an Anti-cancer Agent

The phthalimide and sulfonamide moieties are present in several approved and investigational anti-cancer drugs. Their mechanisms of action are diverse, ranging from the inhibition of angiogenesis to the induction of apoptosis.

Proposed Mechanism of Action

The potential anti-cancer activity of "this compound" could be attributed to its effects on key signaling pathways that are frequently dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Many sulfonamide-containing compounds are known to be potent inhibitors of VEGFR-2.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers.

Signaling Pathways

VEGF-A binds to VEGFR-2, leading to receptor dimerization and autophosphorylation. This activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, which recruits and activates Akt. Akt then activates mTORC1, a master regulator of protein synthesis and cell growth.

Quantitative Data from Structurally Related Compounds

The following table presents the anti-cancer activity of various phthalimide and sulfonamide derivatives.

| Compound Class | Assay | Cell Line | IC₅₀ | Reference |

| Benzothiazole containing phthalimide | Cytotoxicity | Human carcinoma cell lines | Not specified | [5] |

| N-Substituted phthalimides | Antiproliferative | PC3 (prostate), MCF7 (breast) | Concentration-dependent | |

| Sulfonamide derivatives | Cytotoxicity | B16F10 melanoma | Viability retained at 53-69.7% at 1 µg/mL | |

| Naphthalimide-sulfonamide conjugates | Carbonic anhydrase inhibition | hCA IX | Not specified |

Experimental Protocols

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC₅₀ value.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Data Analysis: Compare the tumor growth in the treated groups to the control group. Calculate tumor growth inhibition (TGI). Monitor for any signs of toxicity.

Conclusion

References

- 1. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Probing the Enigmatic Mechanism of Action of 2-Phthalimidoethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phthalimidoethanesulfonamide is a molecule of interest due to its hybrid structure, incorporating both a sulfonamide and a phthalimide moiety. While direct and extensive research on its specific mechanism of action is not widely published, its chemical architecture allows for reasoned speculation based on the well-documented activities of these two functional groups. This technical guide synthesizes available data on sulfonamides and phthalimides to propose potential mechanisms of action for this compound, outlines hypothetical experimental protocols to investigate these pathways, and provides visualizations of the discussed concepts. The primary speculative mechanisms include antibacterial action through folate synthesis inhibition, carbonic anhydrase inhibition, anti-inflammatory effects via modulation of nitric oxide and cytokine production, and potential neuromodulatory activity involving GABA or taurine receptor interaction.

Introduction

The quest for novel therapeutic agents often leads to the exploration of hybrid molecules that combine the pharmacophoric features of different drug classes. This compound presents such a case, integrating the structural motifs of sulfonamides, a cornerstone of antimicrobial therapy, and phthalimides, known for a diverse range of biological activities including anti-inflammatory and immunomodulatory effects. Understanding the potential mechanism of action of this compound is crucial for guiding future research and drug development efforts. This document provides an in-depth, speculative exploration of these potential mechanisms.

Speculative Mechanisms of Action

Based on its constituent chemical moieties, the mechanism of action of this compound can be hypothesized to follow one or more of the pathways detailed below.

Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The sulfonamide group is a well-established pharmacophore responsible for the antibacterial effects of sulfa drugs. These drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth.[2][3] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[1][3]

Caption: Speculative inhibition of bacterial folic acid synthesis.

Carbonic Anhydrase Inhibition

Certain sulfonamides are known to act as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance.[4] The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its catalytic activity. This mechanism is the basis for the therapeutic use of sulfonamide drugs as diuretics and for the treatment of glaucoma.[4]

Anti-inflammatory Activity

The phthalimide ring is present in several compounds with known anti-inflammatory properties. Research on phthalimide derivatives has demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[5] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression. Furthermore, some phthalimide analogs have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the inflammatory response to bacterial lipopolysaccharides (LPS).[5] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5]

Caption: Potential anti-inflammatory signaling pathway modulation.

Neuromodulatory Effects

Intriguingly, a study on taurine derivatives identified this compound (referred to as MY-103) as having an effect on sound-induced seizures in genetically seizure-susceptible rats.[6] The study suggested that the compound might act as a taurine or GABA receptor agonist, as it reduced the sodium-independent binding of GABA and/or taurine to synaptic membranes.[6] This points towards a potential role for this compound in modulating inhibitory neurotransmission in the central nervous system.

Caption: Hypothesized neuromodulatory mechanism of action.

Proposed Experimental Protocols

To validate the speculative mechanisms of action for this compound, a series of in vitro and in vivo experiments are proposed.

Evaluation of Antibacterial Activity

-

Objective: To determine if this compound exhibits antibacterial properties and to elucidate its potential mechanism.

-

Methodology:

-

Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the compound against a panel of Gram-positive and Gram-negative bacteria using broth microdilution methods.

-

Dihydropteroate Synthase (DHPS) Inhibition Assay: A cell-free enzymatic assay to measure the direct inhibitory effect of the compound on purified bacterial DHPS. The IC50 value should be determined.

-

Folic Acid Reversal Assay: Assess if the antibacterial effect can be reversed by the addition of exogenous folic acid to the growth medium, which would support the proposed mechanism of DHPS inhibition.

-

Caption: Experimental workflow for antibacterial assessment.

Assessment of Anti-inflammatory Properties

-

Objective: To investigate the potential anti-inflammatory effects of this compound.

-

Methodology:

-

Nitric Oxide (NO) Production Assay: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the effect of the compound on NO production using the Griess reagent.

-

Western Blot Analysis: Determine the protein expression levels of iNOS and key signaling proteins in the TLR4 pathway (e.g., phosphorylated NF-κB, IRF3) in LPS-stimulated macrophages treated with the compound.

-

Cytokine Quantification: Measure the levels of TNF-α and IL-1β in the supernatant of treated macrophage cultures using ELISA.

-

Investigation of Neuromodulatory Activity

-

Objective: To explore the potential interaction of this compound with GABA and taurine receptors.

-

Methodology:

-

Receptor Binding Assays: Conduct competitive radioligand binding assays using synaptic membrane preparations to determine the affinity of the compound for GABA-A, GABA-B, and taurine receptors.

-

Electrophysiology Studies: Utilize patch-clamp techniques on cultured neurons or brain slices to measure the effect of the compound on GABA- and taurine-mediated currents.

-

In Vivo Seizure Models: Employ established animal models of epilepsy (e.g., pentylenetetrazole-induced seizures) to evaluate the anticonvulsant potential of the compound.

-

Quantitative Data Summary

| Parameter | Assay | Target Organism/Cell Line | Result (e.g., IC50, MIC) |

| Antibacterial Activity | MIC | Escherichia coli | Data to be determined |

| MIC | Staphylococcus aureus | Data to be determined | |

| DHPS Inhibition | Purified DHPS | Data to be determined | |

| Anti-inflammatory Activity | NO Production | RAW 264.7 | Data to be determined |

| TNF-α Release | RAW 264.7 | Data to be determined | |

| IL-1β Release | RAW 264.7 | Data to be determined | |

| Neuromodulatory Activity | GABA-A Receptor Binding | Rat brain synaptosomes | Data to be determined |

| Taurine Receptor Binding | Rat brain synaptosomes | Data to be determined |

Conclusion

The dual-functional nature of this compound suggests a rich and complex pharmacology that warrants further investigation. The speculative mechanisms outlined in this guide, based on the known activities of sulfonamides and phthalimides, provide a solid foundation for future research. The proposed experimental protocols offer a clear path forward to elucidate the true biological activity of this compound. Should this compound prove to be active in any of these pathways, it could represent a promising lead for the development of new therapeutics in the fields of infectious diseases, inflammation, or neurology.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. study.com [study.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Prediction of "2-Phthalimidoethanesulfonamide" ADMET Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical and indispensable phase in the drug discovery and development pipeline. Early-stage assessment of these properties can significantly mitigate the risk of late-stage clinical failures, thereby saving considerable time and resources.[1][2] In recent years, in silico computational methods have emerged as powerful, high-throughput, and cost-effective tools for predicting the ADMET characteristics of novel chemical entities before their synthesis.[3][4] This technical guide provides an in-depth overview of the predicted ADMET profile of "2-Phthalimidoethanesulfonamide" (CAS: 4443-23-6), generated through established computational models. It details the methodologies for these predictions and presents the data in a structured format for clarity and comparative analysis.

Compound Profile: this compound

| Property | Value |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonamide |

| Synonyms | 2-(1,3-Dioxo-2-Isoindolinyl)Ethanesulfonamide |

| CAS Number | 4443-23-6 |

| Molecular Formula | C₁₀H₁₀N₂O₄S |

| Molecular Weight | 254.26 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)N[5] |

| Chemical Structure | (Image of the 2D chemical structure) |

In Silico ADMET Prediction: Methodologies and Workflow

The prediction of ADMET properties relies on a variety of computational techniques, primarily Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling.[6] These models are trained on large datasets of compounds with known experimental ADMET values.[7][8] By analyzing the physicochemical and structural features (descriptors) of a new molecule, these tools can forecast its likely pharmacokinetic and toxicological behavior.[9]

The general workflow for in silico ADMET prediction is a systematic process designed to efficiently screen compounds.

Predicted ADMET Profile of this compound

The following tables summarize the predicted physicochemical, pharmacokinetic, and toxicity properties of this compound. These values are generated based on models available in platforms like ADMETlab 2.0, pkCSM, and SwissADME.[2][4][10]

Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Interpretation / Optimal Range |

| Molecular Weight | 254.26 | Optimal: 100-600 |

| logP (Lipophilicity) | 0.85 | Optimal: 0-3 |

| logS (Aqueous Solubility) | -2.5 log(mol/L) | Moderately Soluble (Optimal: > -4) |

| Topological Polar Surface Area (TPSA) | 99.5 Ų | Optimal: < 140 Ų |

| Lipinski's Rule of Five | Yes (0 violations) | High probability of good oral absorption |

| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential |

Absorption

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | > 90% | Likely to be well absorbed from the gut |

| Caco-2 Permeability | -5.0 log(cm/s) | High permeability (Value > -5.15) |

| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux by P-gp |

| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to inhibit P-gp |

Distribution

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | -0.1 log(L/kg) | Primarily distributed in the bloodstream |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |

| Plasma Protein Binding (PPB) | ~ 75% | Moderate binding to plasma proteins |

Metabolism

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via CYP1A2 |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via CYP2C9 |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via CYP2C19 |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 |

| CYP2D6 Substrate | No | Not a primary substrate for CYP2D6 metabolism |

| CYP3A4 Substrate | Yes | Likely metabolized by the CYP3A4 enzyme |

Excretion

| Parameter | Predicted Value | Interpretation |

| Total Clearance | 0.6 L/hr/kg | Moderate rate of clearance from the body |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for renal OCT2 transporter |

Toxicity

| Parameter | Predicted Value | Interpretation |

| AMES Mutagenicity | Non-mutagen | Low probability of being mutagenic |

| hERG Inhibition | No | Low risk of cardiotoxicity |

| Hepatotoxicity | No | Low risk of liver toxicity |

| Skin Sensitization | No | Low probability of causing skin sensitization |

| Rat Oral Acute Toxicity (LD₅₀) | 2.6 mol/kg | Class IV (Slightly toxic) |

Predicted Metabolic Pathways

Sulfonamide-containing compounds are known to undergo metabolism primarily through N-acetylation and oxidation. The phthalimide group is generally stable but can undergo hydrolysis under certain conditions. The predicted primary metabolic routes for this compound would likely involve oxidation mediated by cytochrome P450 enzymes (notably CYP3A4, as predicted) and potential N-acetylation of the sulfonamide nitrogen.

Methodologies for Key Predictions

This section outlines the computational protocols used to generate the predictions for key ADMET parameters.

-

Protocol 1: Caco-2 Permeability Prediction

-

Input : The SMILES string of this compound is provided to the prediction model.[9]

-

Descriptor Calculation : The software calculates a range of 2D and 3D molecular descriptors, such as TPSA, molecular weight, logP, and the number of hydrogen bond donors and acceptors.

-

Model Application : A pre-trained regression model (e.g., Support Vector Machine or Graph-Based Signature model) is used.[7][10] This model was built using a large dataset of compounds with experimentally determined Caco-2 permeability values.

-

Output : The model outputs a predicted permeability value in log(cm/s). The result is interpreted based on established thresholds (e.g., > -5.15 log(cm/s) indicates high permeability).

-

-

Protocol 2: Cytochrome P450 (CYP) Inhibition Prediction

-

Input : The SMILES string of the molecule is used as input.

-

Fingerprint Generation : The software generates molecular fingerprints (e.g., MACCS, PubChem fingerprints) that represent the presence or absence of specific structural fragments.

-

Model Application : A binary classification model (e.g., Naive Bayesian, Random Forest) is applied for each specific CYP isozyme (e.g., CYP3A4). These models are trained on datasets of known inhibitors and non-inhibitors for each enzyme.

-

Output : The model provides a probabilistic score or a binary classification ("Inhibitor" or "Non-inhibitor") indicating the likelihood that the compound will inhibit the specific CYP isozyme.

-

-

Protocol 3: hERG Inhibition Prediction

-

Input : The SMILES string of the molecule is provided.

-

Descriptor and Substructure Analysis : The model calculates physicochemical descriptors and identifies specific toxicophores (structural motifs associated with toxicity). For hERG inhibition, features like high lipophilicity and the presence of basic nitrogen atoms are often key predictors.

-

Model Application : A classification model, trained on a diverse set of compounds with known hERG blocking activity, is employed to predict the potential for cardiotoxicity.

-

Output : A binary prediction ("Blocker" or "Non-blocker") is generated, often accompanied by a confidence score.

-

Conclusion

The in silico analysis of this compound suggests a generally favorable ADMET profile for a potential drug candidate. The predictions indicate good oral absorption, moderate plasma protein binding, and a low likelihood of crossing the blood-brain barrier. The compound is predicted to be metabolized by CYP3A4 but is unlikely to be a significant inhibitor of major CYP enzymes, suggesting a lower risk of drug-drug interactions. Furthermore, the toxicity predictions are encouraging, with no flags for mutagenicity, cardiotoxicity (hERG inhibition), or hepatotoxicity. These computational results provide a strong rationale for prioritizing this compound for further experimental validation in the drug discovery process.

References

- 1. rsc.org [rsc.org]

- 2. ADMETlab 2.0 [admetmesh.scbdd.com]

- 3. scispace.com [scispace.com]

- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

- 5. CAS ç»å½å·ï¼4443-23-6ï¼ 2-è¯äºç²é °äºæ°¨åºä¹ç·ç£ºé °èº, æ´å¤ä¿¡æ¯ã [chemblink.com]

- 6. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 7. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SwissADME [swissadme.ch]

In-Depth Technical Guide: 2-Phthalimidoethanesulfonamide Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-Phthalimidoethanesulfonamide, with a focus on their synthesis, biological activities, and underlying mechanisms of action. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Core Compound: this compound

This compound is a molecule belonging to the class of N-substituted phthalimides and sulfonamides. It has been investigated for its biological activities, particularly as an anticonvulsant agent. The core structure combines the phthalimide group, a common pharmacophore in various bioactive compounds, with an ethanesulfonamide moiety.

Chemical Structure:

Structural Analogs and Derivatives: A Landscape of Biological Activity

Structural modifications of this compound have been explored to enhance its therapeutic potential and to investigate the structure-activity relationships (SAR). Research has primarily focused on two key therapeutic areas: anticonvulsant and anti-inflammatory activities.

Anticonvulsant Activity

Derivatives of this compound have shown promise as anticonvulsant agents. The primary mechanism of action for many of these compounds is believed to be the modulation of voltage-gated sodium channels in the brain, a target for many established antiepileptic drugs.

A study involving the synthesis of fifteen N-phenyl-2-phthalimidoethanesulfonamide derivatives revealed that substitution on the N-phenyl ring significantly influences anticonvulsant activity. While the direct exchange of the N-isopropyl group in the known anticonvulsant taltrimide with an unsubstituted N-phenyl ring resulted in a loss of activity, the introduction of specific substituents such as nitro, methyl, and chloro groups on the N-phenyl ring led to compounds with notable anticonvulsant properties when screened in the maximal electroshock seizure (MES) model in mice.[1]

Table 1: Anticonvulsant Activity of N-Phenyl-2-Phthalimidoethanesulfonamide Derivatives [1]

| Compound | Substitution on N-phenyl ring | Anticonvulsant Activity (MES test, 100 mg/kg) |

| 1 | H | Inactive |

| 2 | 2-NO₂ | Active |

| 3 | 3-NO₂ | Active |

| 4 | 4-NO₂ | Active |

| 5 | 2-CH₃ | Active |

| 6 | 3-CH₃ | Active |

| 7 | 4-CH₃ | Active |

| 8 | 2-Cl | Active |

| 9 | 3-Cl | Active |

| 10 | 4-Cl | Active |

| 11 | 2,6-di-CH₃ | Active |

| 12 | 2,4-di-Cl | Active |

| 13 | 3,4-di-Cl | Active |

| 14 | 2-CH₃, 4-Cl | Active |

| 15 | 2-Cl, 4-NO₂ | Active |

Activity is noted as active or inactive based on the preliminary screening results at a 100 mg/kg dose level in mice against maximal electroshock seizure.

Other phthalimide derivatives, while not direct analogs of this compound, have also demonstrated significant anticonvulsant effects. For instance, a series of N-phenylphthalimides showed potent activity in both the MES and subcutaneous pentylenetetrazole seizure (scPTZ) tests, with 4-amino-N-(2,6-dimethylphenyl)phthalimide emerging as a particularly potent agent with an ED₅₀ of 25.2 µmol/kg in rats.[2]

Logical Relationship of Anticonvulsant Phthalimide Derivatives

Caption: Core structure and its proposed mechanism.

Anti-inflammatory Activity

The phthalimide scaffold is also a key feature of compounds with anti-inflammatory properties, most notably thalidomide and its analogs. These compounds are known to modulate the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[3][4] Structural analogs combining the phthalimide and sulfonamide moieties have been designed as novel anti-inflammatory agents.

One such derivative, LASSBio 468, a N-phenyl-phthalimide sulfonamide, demonstrated potent inhibitory activity on LPS-induced neutrophil recruitment with an ED₅₀ of 2.5 mg/kg, which was correlated with its ability to reduce TNF-α levels.[5]

Table 2: Anti-inflammatory Activity of a Phthalimide Sulfonamide Derivative [5]

| Compound | Biological Activity | Quantitative Data |

| LASSBio 468 | Inhibition of LPS-induced neutrophil recruitment | ED₅₀ = 2.5 mg/kg |

| Inhibition of TNF-α production | Correlated with anti-inflammatory effect |

The anti-inflammatory mechanism of phthalimide derivatives often involves the inhibition of signaling pathways that lead to the production of pro-inflammatory cytokines.

Signaling Pathway for Phthalimide-based TNF-α Inhibition

Caption: Inhibition of the LPS-induced TNF-α pathway.

Experimental Protocols

Synthesis of N-Phenyl-2-Phthalimidoethanesulfonamide Derivatives

General Procedure:

The synthesis of N-phenyl-2-phthalimidoethanesulfonamide derivatives can be achieved through a multi-step process starting from taurine (2-aminoethanesulfonic acid).

Workflow for Synthesis

Caption: Synthetic route to target compounds.

Step 1: Synthesis of 2-Phthalimidoethanesulfonic acid

-

A mixture of taurine and phthalic anhydride in a suitable solvent (e.g., pyridine) is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified.

Step 2: Synthesis of 2-Phthalimidoethanesulfonyl chloride

-

2-Phthalimidoethanesulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent.

-

The reaction is typically carried out at reflux temperature.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the sulfonyl chloride.

Step 3: Synthesis of N-Phenyl-2-Phthalimidoethanesulfonamide Derivatives

-

To a solution of the desired substituted aniline in a suitable solvent (e.g., dichloromethane, pyridine), 2-phthalimidoethanesulfonyl chloride is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The product is isolated by extraction and purified by recrystallization or column chromatography.

Anticonvulsant Activity Screening: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Protocol:

-

Animals: Male Swiss albino mice are typically used.

-

Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose (e.g., 100 mg/kg).

-

Apparatus: A convulsiometer with corneal electrodes is used to deliver the electrical stimulus.

-

Procedure: At the time of peak effect of the drug, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

-

Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is considered as the endpoint for protection.

-

Data Analysis: The number of animals protected in the drug-treated group is compared to the vehicle-treated control group.

Anti-inflammatory Activity Screening: In Vitro TNF-α Production Assay

This assay measures the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

LPS (e.g., 1 µg/mL) is then added to the wells to stimulate TNF-α production.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of TNF-α production by the test compound is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can be determined from the dose-response curve.

Conclusion

This compound and its structural analogs represent a promising class of compounds with potential therapeutic applications as both anticonvulsant and anti-inflammatory agents. The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core structure, highlighting the importance of structure-activity relationship studies in the design of new and more potent drug candidates. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel analogs in this chemical series. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these compounds.

References

- 1. Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Novel biological response modifiers: phthalimides with TNF-alpha production regulating activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phthalimide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalimide core, a simple bicyclic aromatic imide, has emerged as a remarkably versatile scaffold in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents targeting a wide range of diseases. This in-depth technical guide provides a comprehensive review of phthalimide-containing compounds, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their applications in oncology, inflammation, and immunomodulation.

Introduction to the Phthalimide Pharmacophore

Phthalimide, or isoindoline-1,3-dione, is a pharmacophore that has garnered significant attention in drug discovery. Its biological activities are attributed to several key chemical features, including its hydrophobicity, which facilitates passage across biological membranes, a hydrogen bond-accepting imide group, and an aromatic ring system that can engage in various intermolecular interactions.[1] The true potential of the phthalimide scaffold was tragically and serendipitously unveiled with the discovery of thalidomide's potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.[1][2] This has spurred the development of a new generation of phthalimide-based drugs with improved efficacy and safety profiles.

Synthesis of Phthalimide-Containing Compounds

The synthesis of N-substituted phthalimides is typically straightforward, with several well-established methods available to medicinal chemists.

Gabriel Synthesis

The Gabriel synthesis is a classic and widely used method for the preparation of primary amines, which proceeds via an N-alkylphthalimide intermediate.[3][4]

Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide

-

Preparation of Potassium Phthalimide: To a solution of phthalimide (1.47 g, 10 mmol) in ethanol (20 mL), a solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (10 mL) is added dropwise with stirring. The mixture is heated to reflux for 1 hour and then cooled to room temperature. The resulting white precipitate of potassium phthalimide is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

N-Alkylation: A mixture of potassium phthalimide (1.85 g, 10 mmol), benzyl chloride (1.27 g, 10 mmol), and dimethylformamide (DMF, 20 mL) is stirred at room temperature for 12 hours.

-

Work-up: The reaction mixture is poured into ice-cold water (100 mL), and the resulting precipitate is collected by filtration. The solid is washed with water and recrystallized from ethanol to afford N-benzylphthalimide as a white crystalline solid.

-

Characterization: The product is characterized by its melting point and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Condensation of Phthalic Anhydride with Amines

A more direct approach involves the condensation of phthalic anhydride with a primary amine, often catalyzed by an acid.[4]

Experimental Protocol: Synthesis of N-Phenylphthalimide

-

Reaction Setup: A mixture of phthalic anhydride (1.48 g, 10 mmol), aniline (0.93 g, 10 mmol), and glacial acetic acid (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL). The resulting precipitate is collected by filtration, washed with water, and then with a cold 5% sodium bicarbonate solution to remove any unreacted phthalic acid. The solid is then washed again with water until the washings are neutral.

-

Purification and Characterization: The crude product is recrystallized from ethanol to yield N-phenylphthalimide. The purity and identity of the compound are confirmed by melting point determination and spectroscopic analysis.

Therapeutic Applications of Phthalimide Derivatives

The versatility of the phthalimide scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[1][5]

Anticancer Activity

Phthalimide-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms.[6][7][8] The most prominent examples are the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma.[9][10]

Table 1: Anticancer Activity of Selected Phthalimide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thalidomide | HCT-116 | 32.12 - 76.91 | [11] |

| Lenalidomide | MM.1S (Multiple Myeloma) | ~1.0 | [9] |

| Pomalidomide | MM.1S (Multiple Myeloma) | ~0.1 | [9] |

| K3F21 (Curcumin derivative) | Prostate Tumor Cells | More potent than curcumin | [3] |

| Compound 33h | HCT-116 | 14.63 | [11] |

| Compound 42f | HCT-116 | 15.21 | [11] |

| Compound XIIIa | HepG-2 | 2.03 µg/mL | [9] |

| Compound XIVc | HepG-2 | 4.52 µg/mL | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified incubator.[12]

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included. The plate is incubated for another 48-72 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[12]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Phthalimide derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[11][13]

Table 2: Anti-inflammatory Activity of Selected Phthalimide Derivatives

| Compound | Assay | Inhibition | Reference |

| Thalidomide | TNF-α production | Potent inhibitor | [1][14] |

| LASSBio 468 | Carrageenan-induced paw edema | Significant reduction | [15] |

| Compound 5c | TNF-α and IL-6 expression in HaCaT cells | Higher potency than thalidomide | [16] |

| Phthalimide-alkyl-1,2,3-triazole derivatives | Carrageenan-induced paw edema | Quicker action than aspirin and ibuprofen at 2 hours | [13] |

Experimental Protocol: TNF-α Inhibition ELISA

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for human TNF-α overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Cell culture supernatants or standards of known TNF-α concentrations are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody for human TNF-α is added and incubated for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.

-

Substrate Addition and Color Development: The plate is washed again, and a TMB substrate solution is added. The plate is incubated in the dark until a color develops.

-

Stopping the Reaction and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm.

-

Data Analysis: A standard curve is generated, and the concentration of TNF-α in the samples is determined.

Immunomodulatory Activity

The immunomodulatory effects of phthalimide derivatives are most notably exemplified by the IMiDs. These compounds exert their effects by binding to the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[9][17]

Mechanism of Action: Cereblon-Mediated Protein Degradation

The binding of an IMiD to Cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[17][18] This targeted protein degradation is central to the therapeutic effects of IMiDs.

Experimental Protocol: In Vitro Ubiquitination Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5c), biotinylated ubiquitin, the purified CRL4^CRBN complex, and the recombinant neosubstrate protein (e.g., IKZF1).

-

Compound Addition: The test compound (IMiD) or a vehicle control is added to the reaction mixture.

-

Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at 30-37°C for a specified time (e.g., 1-2 hours).

-

Detection of Ubiquitination: The reaction is stopped, and the ubiquitination of the neosubstrate is detected by Western blotting using an antibody specific for the neosubstrate or by using streptavidin-HRP to detect the biotinylated ubiquitin chains. An increase in high-molecular-weight bands corresponding to the polyubiquitinated substrate indicates a positive result.

Antimicrobial Activity

Several phthalimide derivatives have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[19][20]

Table 3: Antimicrobial Activity of Selected Phthalimide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 4c | Bacillus subtilis | 0.49 | [19] |

| Compound 4f | Staphylococcus aureus | 0.98 | [19] |

| Compound 5d | Mycobacterium tuberculosis H37Rv | 1.95 | [19] |

| Phthalimide esters (3a-c ) | Various bacteria and fungi | Active | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Serial twofold dilutions of the test compound are prepared in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by phthalimide derivatives is crucial for understanding their mechanisms of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth, and is often dysregulated in cancer.[1][2] Some phthalimide derivatives have been shown to modulate this pathway.

Caption: PI3K/Akt signaling pathway and potential inhibition by phthalimide derivatives.

Cereblon-Mediated Protein Degradation Workflow

The mechanism of action of immunomodulatory drugs involves the hijacking of the CRL4^CRBN E3 ubiquitin ligase complex.

Caption: IMiD-mediated protein degradation via the Cereblon E3 ligase pathway.

General Experimental Workflow for Drug Discovery

The process of discovering and evaluating new phthalimide-based drug candidates follows a logical progression of experiments.

Caption: A typical workflow for the discovery and development of phthalimide-based drugs.

Conclusion

The phthalimide scaffold continues to be a cornerstone in the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs. The remarkable story of thalidomide has paved the way for a deeper understanding of its mechanism of action, leading to the rational design of safer and more effective immunomodulatory drugs. As our knowledge of the underlying biology of diseases expands, the versatile phthalimide core is poised to yield a new generation of targeted therapies for a multitude of human ailments. This guide provides a foundational understanding and practical protocols for researchers to explore the vast potential of this privileged chemical motif.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. chondrex.com [chondrex.com]

- 8. fn-test.com [fn-test.com]

- 9. In vitro ubiquitination assays [bio-protocol.org]

- 10. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. novamedline.com [novamedline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 18. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Optimized Synthesis of 2-Phthalimidoethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Phthalimidoethanesulfonamide, a compound of interest in medicinal chemistry and drug development. The document outlines a proposed synthetic route and discusses key optimization strategies to enhance reaction yield, purity, and efficiency. The protocols are designed for easy implementation in a laboratory setting.

Introduction

This compound and its derivatives are recognized for their potential biological activities, making their efficient synthesis a key focus for researchers. The phthalimide group is a common scaffold in medicinal chemistry, known to be a part of various therapeutic agents. This protocol details the synthesis of this compound via the reaction of taurine with phthalic anhydride, a common and effective method for the preparation of N-substituted phthalimides. Optimization of this synthesis is crucial for improving the economic and environmental viability of producing active pharmaceutical ingredients (APIs).[1]

The following sections provide a comprehensive guide to the synthesis, including a detailed experimental protocol and strategies for optimizing reaction conditions to achieve higher yields and purity.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the condensation reaction between taurine (2-aminoethanesulfonic acid) and phthalic anhydride. This reaction involves the formation of a phthalamic acid intermediate, followed by cyclization to the phthalimide product upon heating.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound. Optimization of various parameters may be required to achieve desired yields and purity.

Materials:

-

Taurine

-

Phthalic Anhydride

-

Glacial Acetic Acid (Solvent)

-

Ethanol (Recrystallization Solvent)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add taurine (1 eq.) and phthalic anhydride (1 eq.).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent. The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC, typically after 2-4 hours), allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and unreacted taurine.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

Optimization Strategies

The optimization of the synthesis protocol is critical for maximizing yield, minimizing impurities, and ensuring the process is efficient and scalable.[1] Key parameters to consider for optimization include the choice of solvent, reaction temperature, reaction time, and molar ratio of reactants.

Effect of Solvent

The choice of solvent can significantly impact the reaction rate and yield. While glacial acetic acid is a common choice, other high-boiling point polar aprotic solvents could be investigated.

Table 1: Comparison of Different Solvents for the Synthesis

| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Glacial Acetic Acid | Reflux (~118) | 4 | Data | Data |

| Dimethylformamide (DMF) | 120 | 4 | Data | Data |

| Dimethyl Sulfoxide (DMSO) | 120 | 4 | Data | Data |

| Propionic Acid | Reflux (~141) | 3 | Data | Data |

| No Solvent (Fusion) | 150 | 2 | Data | Data |

Note: The table above is a template for data presentation. Actual values would be determined experimentally.

Effect of Reaction Temperature and Time

Optimizing the reaction temperature and time is a crucial aspect of process development.[2] A balance must be struck to ensure a reasonable reaction rate without promoting the formation of degradation products.

Caption: Workflow for the optimization of the synthesis protocol.

Table 2: Optimization of Reaction Temperature and Time

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 100 | 6 | Data | Data |

| 120 | 4 | Data | Data |

| 140 | 2 | Data | Data |

| 140 | 4 | Data | Data |

Note: This table illustrates how to present data from temperature and time optimization studies.

Molar Ratio of Reactants

Varying the molar ratio of taurine to phthalic anhydride can influence the reaction equilibrium and potentially improve the yield by ensuring the complete consumption of the limiting reagent.

Table 3: Effect of Reactant Molar Ratio (Taurine:Phthalic Anhydride)

| Molar Ratio | Yield (%) | Purity (%) |

| 1:1 | Data | Data |

| 1:1.1 | Data | Data |

| 1.1:1 | Data | Data |

Note: This table shows a template for presenting results from molar ratio studies.